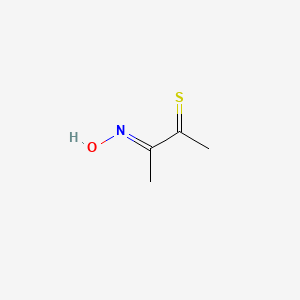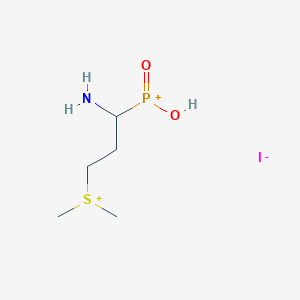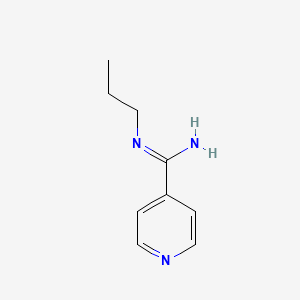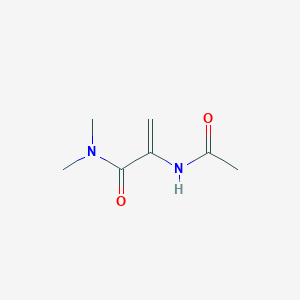
Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl-: is a chemical compound with the molecular formula C22H30I2 . It is a derivative of naphthalene, where the hydrogen atoms at positions 6 and 7 are replaced by iodine atoms, and the hydrogen atoms at positions 1, 2, 3, and 4 are replaced by propyl groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- typically involves the iodination of a tetrapropylnaphthalene precursor. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions:
Oxidation: Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- can undergo oxidation reactions, where the propyl groups may be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the hydrogenated naphthalene derivative.
Substitution: Formation of naphthalene derivatives with various functional groups
科学的研究の応用
Chemistry: Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and materials science.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
作用機序
The mechanism of action of Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- involves its interaction with molecular targets through its iodine atoms and propyl groups. The iodine atoms can participate in halogen bonding, while the propyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Naphthalene, 1,2,3,4-tetrahydro-6-propyl-: This compound has a similar naphthalene core but with different substituents, making it less reactive in certain chemical reactions.
Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethyl-: This compound has methyl groups instead of iodine atoms, resulting in different chemical properties and reactivity.
Uniqueness: Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in organic synthesis and materials science .
特性
CAS番号 |
390409-94-6 |
|---|---|
分子式 |
C22H30I2 |
分子量 |
548.3 g/mol |
IUPAC名 |
6,7-diiodo-1,2,3,4-tetrapropylnaphthalene |
InChI |
InChI=1S/C22H30I2/c1-5-9-15-16(10-6-2)18(12-8-4)20-14-22(24)21(23)13-19(20)17(15)11-7-3/h13-14H,5-12H2,1-4H3 |
InChIキー |
AQTRVPUSDKTNSF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=C(C2=CC(=C(C=C21)I)I)CCC)CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)



![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)

![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)

